molecular formula C13H20ClNO2 B2548149 Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride CAS No. 1049772-89-5

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Cat. No.: B2548149
CAS No.: 1049772-89-5
M. Wt: 257.76
InChI Key: ZTLVIFOMOICNSQ-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with isopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its ester group allows it to participate in hydrolysis reactions, releasing the active amino acid derivative that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate
  • Propan-2-yl 3-amino-3-(4-ethylphenyl)propanoate

Uniqueness

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is unique due to its specific ester group, which imparts distinct reactivity and stability compared to its methyl and ethyl counterparts. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more versatile for various applications.

Biological Activity

Propan-2-yl 3-amino-3-(4-methylphenyl)propanoate hydrochloride, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino acid structure, which allows it to interact with various biological targets. The presence of the amino group facilitates hydrogen bonding, while the aromatic ring may engage in π-π interactions, influencing its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins or nucleic acids, potentially affecting their structure and function. Additionally, the compound may modulate enzyme activity or receptor binding through these interactions .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that derivatives of amino acid conjugates can inhibit bacterial growth effectively. For instance, compounds with similar structures have demonstrated significant activity against various pathogens, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study on analogous compounds revealed that modifications to the amino acid structure could enhance cytotoxicity against cancer cell lines such as human leukemia (CEM) and breast cancer (MDA-MB-231). The IC50 values for related compounds were significantly lower than standard chemotherapeutics, indicating a strong potential for further development .

Case Studies

  • Cytotoxicity Assays : In a comparative study of amino acid derivatives, this compound was tested alongside established anticancer agents. Results indicated that certain structural modifications led to enhanced cytotoxic effects against human cancer cell lines, with IC50 values suggesting potent activity .
  • Antimicrobial Screening : A series of experiments assessed the antimicrobial efficacy of the compound against a range of bacterial strains. The results showed significant inhibition zones comparable to standard antibiotics, reinforcing its potential as an antimicrobial agent .

Research Findings Summary

Activity Type Findings IC50 Values
AntimicrobialSignificant inhibition against bacterial strainsNot specified
AnticancerEnhanced cytotoxicity in cancer cell linesIC50 < 0.13 µM (for related compounds)

Properties

IUPAC Name

propan-2-yl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9(2)16-13(15)8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,12H,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLVIFOMOICNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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